

# Introduction to the Indolin-2-one Core

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## Compound Focus: 6-Aminoindolin-2-one

CAS No.: 150544-04-0

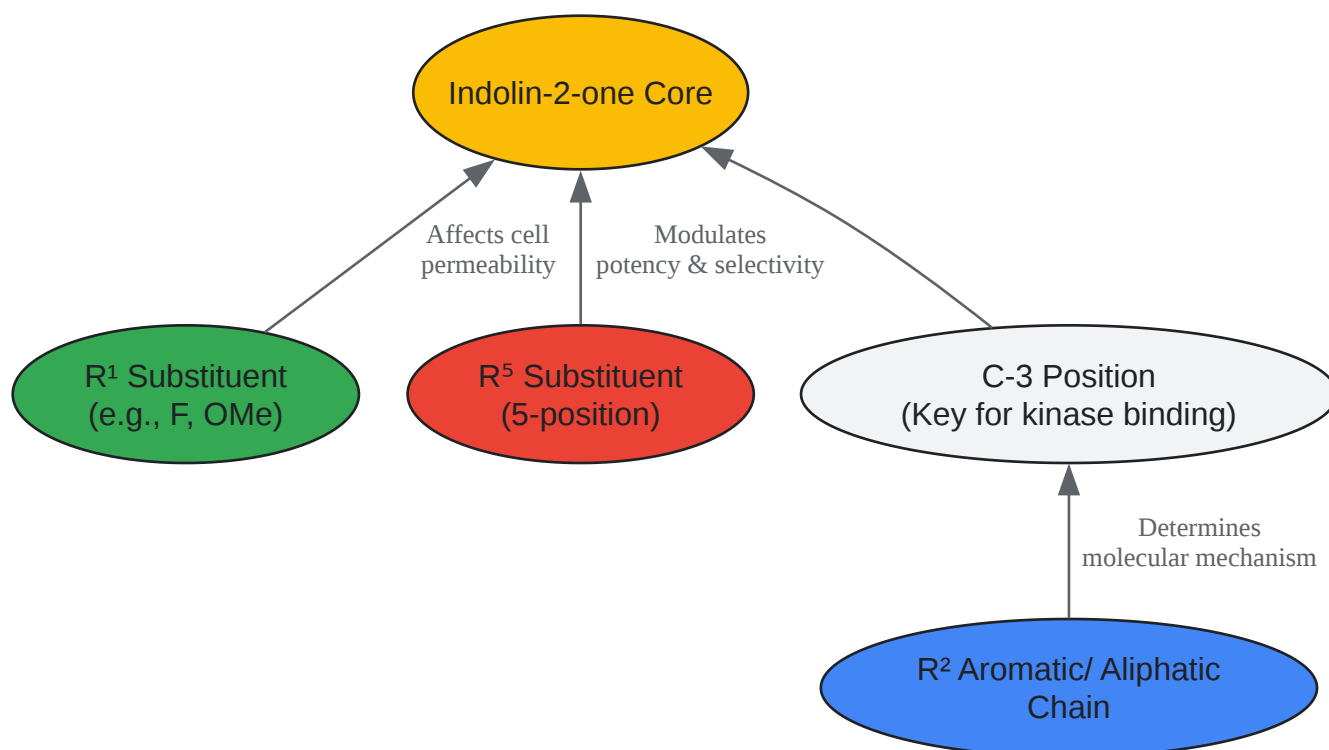
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The **indolin-2-one** core (also known as oxindole) is widely recognized as a **privileged structure** in the design of antitumor agents, especially for inhibiting protein tyrosine kinases (PTKs) [1] [2].

- **Key Features:** This scaffold is a versatile pharmacophore that can be strategically substituted at various positions to modulate potency, selectivity, and physicochemical properties.
- **Clinical Relevance:** Several indolin-2-one derivatives, such as **Sunitinib** and **Toceranib phosphate**, have been approved as drugs, while others have been investigated in clinical or preclinical studies [1].
- **Configuration Matters:** The stereochemistry of substituents at the 3-position of the core is critical. The **Z-configuration** is often associated with selectivity for kinases like FGFR and VEGFR, while the **E-configuration** can show potency against other kinases like EGFR [2].

The following diagram illustrates the core structure and its key substitution sites that are exploited for drug design.



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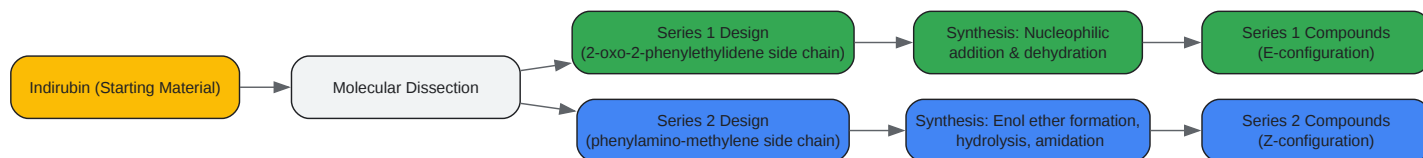
*Diagram 1: The indolin-2-one core and its key modification sites for drug design.*

## Synthesis and Experimental Protocols

The synthesis of indolin-2-one derivatives often involves functionalizing a pre-existing indolin-2-one core. Two common strategies are the molecular dissection of complex structures like indirubin and the direct condensation of intermediates.

### Molecular Dissection of Indirubin

This design strategy involves deconstructing the natural product indirubin to create simpler, more drug-like indolin-2-one derivatives [1]. The synthesis proceeds via two main series, as outlined in the workflow below.



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*Diagram 2: Workflow for designing and synthesizing indolin-2-ones via molecular dissection.*

## Condensation Protocol for 3,3-Disubstituted Oxindoles

A practical and high-yielding method for synthesizing complex 3,3-di(indolyl)indolin-2-ones involves a copper-catalyzed bis-addition reaction [3].

- **Representative Procedure:** To a stirred solution of **N-allylindole** (1.0 mmol) in acetonitrile (2 mL) was added **isatin** (0.5 mmol) and **Cu(OTf)<sub>2</sub>** (0.05 mmol). The reaction mixture was stirred at room temperature for 30 minutes.
- **Workup:** After reaction completion (monitored by TLC), the mixture was concentrated under reduced pressure. The residue was extracted with ethyl acetate (3 × 20 mL). The combined organic layers were dried over anhydrous sodium sulfate and concentrated to afford the pure product, typically in excellent yields (e.g., 90%) without requiring column chromatography [3].

## Biological Evaluation and Key Data

The antitumor potential of indolin-2-one derivatives is rigorously evaluated through cell-based assays. The data below summarizes the cytotoxic activity of selected compounds from the literature.

*Table 1: Cytotoxic activity (IC<sub>50</sub> in μM) of indolin-2-one derivatives against various human tumor cell lines [1].*

Compound	HCT-116	HepG2	BGC-823	NCI-H1650	A2780
<b>1c</b>	Submicromolar	Significant Inhibition	Significant Inhibition	Significant Inhibition	Significant Inhibition
<b>1h</b>	Submicromolar	Significant Inhibition	Significant Inhibition	Significant Inhibition	Significant Inhibition
<b>IM (control)</b>	Inactive	Inactive	Inactive	Inactive	Inactive

Table 2: Activity profile of leading compounds against additional cell lines, including triple-negative breast cancer (MDA-MB-231) [1].

Compound	MDA-MB-231	MCF-7	A549	KB	KB-VIN
<b>1c</b>	5.31 $\mu$ M	>10 $\mu$ M	>10 $\mu$ M	>10 $\mu$ M	>10 $\mu$ M
<b>2c</b>	4.43 $\mu$ M	4.44 $\mu$ M	4.75 $\mu$ M	4.40 $\mu$ M	7.86 $\mu$ M
<b>IM (control)</b>	7.59 $\mu$ M	6.81 $\mu$ M	5.82 $\mu$ M	5.34 $\mu$ M	5.17 $\mu$ M

- **Key Findings:**

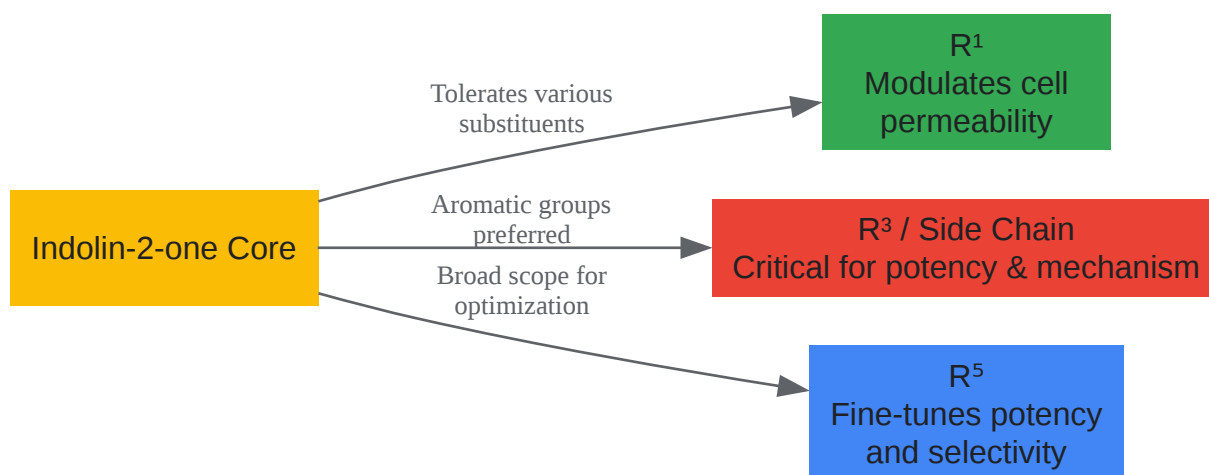
- Compounds **1c** and **1h** showed promising, submicromolar activity against HCT-116 colon cancer cells [1].
- Compounds **1c** and **2c** demonstrated potent activity against the **triple-negative breast cancer (TNBC) cell line MDA-MB-231**, a clinically aggressive cancer type [1].
- Interestingly, the molecular dissection of indirubin to create these novel indolin-2-ones resulted in a **shift in mechanism of action**, as they did not inhibit CDK2/CDK9 kinases like the parent compound IM [1].

## Structure-Activity Relationships (SAR)

Analysis of the biological data reveals key trends in the structure-activity relationships for indolin-2-one derivatives.

- **R<sup>1</sup> Substituent (Indolinone Core):** This position can accommodate various substituents (e.g., fluorine) and appears to have a modest impact on tumor inhibitory activity, primarily influencing cellular permeability [1] [2].
- **R<sup>2</sup>/R<sup>3</sup> Substituent (3-position side chain):** This is a critical determinant of both potency and mechanism. Aliphatic or heteroaromatic groups can be unfavorable for cytotoxicity, while specific aromatic groups can significantly enhance activity. The nature of this side chain can shift the compound's mechanism from microtubule destabilization to apoptosis induction [1].
- **R<sup>5</sup> Substituent (5-position on core):** Introducing diverse groups at this position, such as bromo, nitro, or carboxy, is a successful strategy for fine-tuning inhibitory activity and selectivity against different tumor cell lines [2].

The following diagram summarizes these key SAR insights.



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Diagram 3: A summary of key Structure-Activity Relationships (SAR) for the indolin-2-one scaffold.

## Mechanisms of Antitumor Action

While known as kinase inhibitors, indolin-2-ones can exhibit diverse and novel mechanisms of antitumor action.

- **Microtubule Destabilization:** Confocal microscopy studies revealed that compound **1c** disrupts the cellular microtubule network, a mechanism distinct from many kinase inhibitors and similar to classic chemotherapeutic agents like vinca alkaloids [1].
- **Induction of Apoptosis:** Flow cytometry analysis showed that compound **2c** causes a dramatic increase in the sub-G1 cell population, indicating rapid and potent induction of apoptosis

(programmed cell death) in treated cancer cells [1].

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